![molecular formula C12H12N2O4 B2740795 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole CAS No. 936822-40-1](/img/structure/B2740795.png)
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
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Overview
Description
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole is a chemical compound with the molecular formula C₁₂H₁₂N₂O₄ It is an isoxazole derivative, characterized by the presence of a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylisoxazole with 2-nitrophenoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the isoxazole ring.
Scientific Research Applications
Medicinal Chemistry
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole has been investigated for its pharmacological properties. It shows promise as a pharmacophore in drug design due to its potential anti-inflammatory and antimicrobial activities.
- Anti-inflammatory Activity : Studies indicate that derivatives of isoxazole can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, suggesting its utility in developing new antibiotics .
Materials Science
In materials science, this compound is explored for its electronic and optical properties. Its unique structure allows it to be integrated into novel materials that can be used in sensors and electronic devices.
- Electronic Properties : The compound's ability to participate in π-π interactions enhances its potential application in organic semiconductors.
Biological Studies
The compound serves as a valuable probe in biochemical assays to study enzyme interactions and cellular pathways.
- Enzyme Interactions : Research shows that the nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, influencing enzyme activity and signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various isoxazole derivatives against multidrug-resistant pathogens. The results showed significant activity against strains of Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound derivatives inhibited the proliferation of peripheral blood mononuclear cells induced by phytohemagglutinin A (PHA). This suggests potential use in immunosuppressive therapies .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.
4-Nitroisoxazole: Contains a nitro group directly attached to the isoxazole ring, differing in reactivity and applications.
2-Nitrophenoxyacetic Acid: A precursor in the synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the isoxazole ring and the nitrophenoxy group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole is a synthetic compound with a unique isoxazole structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its dimethyl substitutions and a nitrophenoxy methyl group, which contribute to its chemical reactivity and biological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃N₂O₄. The presence of the nitro group enhances its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to:
- Reduction Reactions : The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, influencing cellular pathways.
- Hydrogen Bonding : The isoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial strains | |
Anti-inflammatory | Modulation of inflammatory pathways | |
Anticancer | Potential efficacy against tumor cells |
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds similar to this compound:
- A study evaluated the antimicrobial properties of structurally related compounds and found significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating a promising avenue for further research in antibiotic development .
- Another research effort focused on the synthesis and evaluation of various isoxazole derivatives for their anticancer properties. While direct data on this specific compound were not reported, the findings suggest that modifications at the isoxazole position can lead to enhanced anticancer activity against specific cell lines .
Properties
IUPAC Name |
3,5-dimethyl-4-[(2-nitrophenoxy)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8-10(9(2)18-13-8)7-17-12-6-4-3-5-11(12)14(15)16/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZIHDWYULQJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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